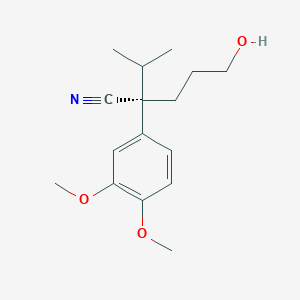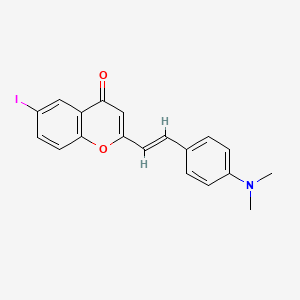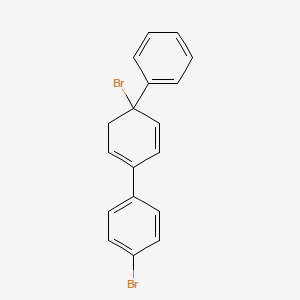
4,4'-Dibromo-p-terphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dibromo-p-terphenyl is an organic compound with the molecular formula C18H12Br2. It is a derivative of p-terphenyl, where two bromine atoms are substituted at the 4 and 4’ positions of the terphenyl structure. This compound is known for its applications in the synthesis of various organic materials, including liquid crystals and organic light-emitting diodes (OLEDs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibromo-p-terphenyl typically involves the bromination of p-terphenyl. One common method includes the reaction of p-terphenyl with liquid bromine in the presence of an organic solvent such as acetonitrile. The reaction is carried out at room temperature for about 48 hours, followed by purification steps involving filtration and recrystallization .
Industrial Production Methods: In industrial settings, the production of 4,4’-Dibromo-p-terphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Dibromo-p-terphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Ullmann coupling reactions to form larger aromatic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Ullmann Coupling: Catalysts such as copper or palladium are used in the presence of ligands to facilitate the coupling reaction.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted terphenyl derivatives can be obtained.
Coupling Products: Larger polyaromatic hydrocarbons are formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
4,4’-Dibromo-p-terphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is a key intermediate in the production of liquid crystals and OLED materials, which are essential components in modern display technologies
Wirkmechanismus
The mechanism of action of 4,4’-Dibromo-p-terphenyl involves its interaction with various molecular targets. In coupling reactions, the bromine atoms are activated by catalysts, facilitating the formation of carbon-carbon bonds. This process involves the generation of reactive intermediates that undergo further transformations to yield the final products .
Vergleich Mit ähnlichen Verbindungen
4,4’-Dibromobiphenyl: Similar in structure but with only two aromatic rings.
1,3,5-Tris(4-bromophenyl)benzene: Contains three brominated phenyl groups attached to a central benzene ring.
Uniqueness: 4,4’-Dibromo-p-terphenyl is unique due to its three-ring structure, which provides greater rigidity and stability compared to biphenyl derivatives. This makes it particularly useful in the synthesis of materials that require high thermal and chemical stability .
Eigenschaften
Molekularformel |
C18H14Br2 |
|---|---|
Molekulargewicht |
390.1 g/mol |
IUPAC-Name |
1-bromo-4-(4-bromo-4-phenylcyclohexa-1,5-dien-1-yl)benzene |
InChI |
InChI=1S/C18H14Br2/c19-17-8-6-14(7-9-17)15-10-12-18(20,13-11-15)16-4-2-1-3-5-16/h1-12H,13H2 |
InChI-Schlüssel |
RYHHUPOBLAATEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(C=CC1(C2=CC=CC=C2)Br)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-yl)-3-(7-(cyclopropyl(dimethylamino)methyl)-2-methylthiazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B14801492.png)
![(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide](/img/structure/B14801499.png)
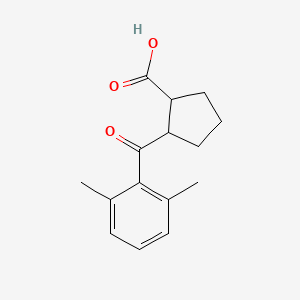
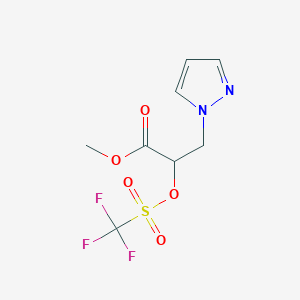
![(4S,5S)-2-[2-bromo-3-[(4S,5S)-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]phenyl]-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazole](/img/structure/B14801515.png)
![(9E,12E)-N-[2-(4-hydroxyphenyl)ethyl]octadeca-9,12-dienamide](/img/structure/B14801518.png)
![(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-Dihydroxy-11-methyl-6-methylene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B14801520.png)
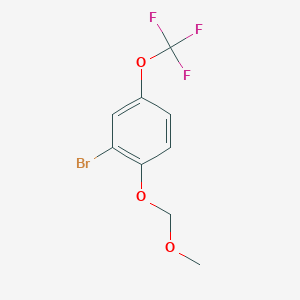
![Tert-butyl2-(11-(3-(dimethylamino)propyl)-11-hydroxy-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B14801534.png)
![3-{[3-(2-Cyanopropan-2-Yl)benzoyl]amino}-2,6-Difluoro-N-(3-Methoxy-2h-Pyrazolo[3,4-B]pyridin-5-Yl)benzamide](/img/structure/B14801543.png)
